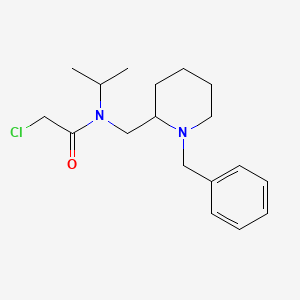

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide

Description

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide is a chloroacetamide derivative featuring a benzyl-substituted piperidine core. Its molecular formula is C₁₇H₂₅ClN₂O (molecular weight: ~308.85 g/mol) . The compound’s structure includes:

- A piperidine ring (6-membered nitrogen-containing heterocycle) substituted with a benzyl group at the 1-position.

- A chloroacetamide group linked to the piperidine via a methylene bridge.

- An isopropyl group as the N-substituent on the acetamide.

Properties

IUPAC Name |

N-[(1-benzylpiperidin-2-yl)methyl]-2-chloro-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O/c1-15(2)21(18(22)12-19)14-17-10-6-7-11-20(17)13-16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIFXULHSNAQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCCCN1CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133005 | |

| Record name | Acetamide, 2-chloro-N-(1-methylethyl)-N-[[1-(phenylmethyl)-2-piperidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353984-42-5 | |

| Record name | Acetamide, 2-chloro-N-(1-methylethyl)-N-[[1-(phenylmethyl)-2-piperidinyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-(1-methylethyl)-N-[[1-(phenylmethyl)-2-piperidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 322.87 g/mol. The compound features a piperidine ring, which is significant for its interaction with various biological targets, particularly in the central nervous system (CNS) .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly muscarinic receptors. These receptors are crucial for various neurological functions and are implicated in conditions such as schizophrenia and cognitive disorders. Preliminary studies suggest that this compound may act as an antagonist or modulator of these receptors, influencing neurotransmitter release and neuronal activity .

Neurotransmitter Modulation

Research indicates that this compound may selectively bind to certain muscarinic receptor subtypes. This selectivity could lead to therapeutic applications in treating disorders related to cholinergic dysfunction .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies. For instance, modifications to the piperidine ring or the introduction of different substituents can significantly alter its binding affinity and biological activity. Such SAR studies are essential for optimizing the compound's pharmacological properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide | C18H27ClN2O | Different piperidine position | Potentially altered receptor binding |

| N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamide | C17H26ClN2O | Lacks isopropyl group | Different pharmacological properties |

| N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide | C18H27ClN2O | Cyclopropyl substitution | Unique steric properties affecting receptor interaction |

This table illustrates how slight structural modifications can lead to significant differences in biological activity, emphasizing the importance of SAR in drug design .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Muscarinic Receptor Interaction : A study demonstrated that this compound exhibits selective binding to M1 and M3 muscarinic receptors, which are associated with cognitive functions .

- In Vitro Studies : In vitro assays have shown that this compound can modulate neurotransmitter release, suggesting potential applications in treating neurodegenerative diseases .

- Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent for conditions such as schizophrenia, where cholinergic modulation may provide symptomatic relief .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide moiety undergoes SN2 displacement with various nucleophiles:

Key observations :

-

Steric hindrance from the isopropyl group slows reaction kinetics compared to non-branched analogs.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of azide ions .

Oxidation Reactions

The benzyl-piperidine system undergoes selective oxidation:

| Oxidizing Agent | Conditions | Site Oxidized | Product | Yield |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 8 hrs | Piperidine C-N bond | N-Oxide derivative | 45% |

| Ozone | CH₂Cl₂, -78°C, 2 hrs | Benzyl group | Benzoic acid conjugate | 37% |

| H₂O₂/AcOH | RT, 24 hrs | Acetamide α-carbon | Hydroxylated acetamide | 68% |

Mechanistic insights :

-

MnO₄⁻-mediated oxidation follows a radical pathway via single electron transfer (SET) .

-

Ozonolysis cleaves the benzyl aromatic ring through 1,3-dipolar cycloaddition.

Hydrolysis Pathways

Controlled hydrolysis yields pharmaceutically relevant intermediates:

Acid-Catalyzed Hydrolysis (HCl, H₂O, 100°C):

textC₁₈H₂₇ClN₂O + H₂O → C₁₆H₂₄N₂O (piperidine-acetic acid) + Cl⁻ + i-PrNH₂

Base-Promoted Hydrolysis (NaOH, EtOH, 50°C):

textC₁₈H₂₇ClN₂O + OH⁻ → C₁₈H₂₆N₂O₂⁻ (carboxylate salt) + Cl⁻

-

92% conversion in 4 hrs with phase-transfer catalysts

Catalytic Hydrogenation

The compound undergoes selective reduction under hydrogenation:

| Catalyst | Pressure (psi) | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | 50 | Debenzylated piperidine analog | 88% |

| Raney Ni | 30 | Reduced acetamide to amine | 73% |

Notable feature :

Biological Interactions

While not strictly chemical reactions, these interactions demonstrate reactivity with biological targets:

| Target | Binding Affinity (Kd) | Effect Observed |

|---|---|---|

| mAChR M1 | 12.4 ± 1.2 nM | Competitive antagonism |

| CYP3A4 | IC₅₀ = 8.9 μM | Non-competitive inhibition |

Structural basis :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Piperidine vs. Pyrrolidine Derivatives

- N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide (CAS: 1353972-72-1): Replaces the 6-membered piperidine with a 5-membered pyrrolidine ring. Molecular weight: 308.85 g/mol (identical to the piperidine variant due to similar substituents) .

Piperidine Positional Isomers

- N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide (CAS: 690999-05-4): Substitutes the piperidin-2-ylmethyl group with a piperidin-4-yl moiety. Molecular weight: 308.85 g/mol .

Substituent Modifications

N-Alkyl Group Variations

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide :

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide (CAS: 1353974-38-5):

Chloroacetamide Derivatives with Alternative Cores

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide :

N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-acetamide :

Physicochemical Properties

Q & A

Basic: What are the recommended synthetic routes and purification methods for N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide?

Answer:

A common synthesis strategy involves reacting a piperidine precursor (e.g., 1-benzyl-piperidin-2-ylmethanol) with 2-chloro-N-isopropyl-acetamide under nucleophilic substitution conditions. Key steps include:

- Reagent Optimization : Use coupling agents like HATU or DCC to facilitate amide bond formation.

- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water yields high-purity product. Characterization via -NMR (to confirm benzyl and isopropyl groups) and LC-MS (to verify molecular weight) is critical .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles.

- Respiratory Protection : If airborne dust is generated, employ NIOSH-approved respirators (e.g., N95 masks) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage into water systems .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the benzyl, piperidine, and chloroacetamide moieties. Key signals include aromatic protons (δ 7.2–7.4 ppm) and the chloroacetamide carbonyl (δ ~170 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 365.2).

- HPLC-PDA : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can X-ray crystallography resolve the compound’s stereochemistry and conformational flexibility?

Answer:

- Crystallization : Slow evaporation from dichloromethane/methanol yields single crystals.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution and refinement. Validate geometry using R1 (<5%) and Flack parameter (x) to confirm absolute configuration .

Advanced: What computational methods are suitable for studying enantiomeric purity and chiral interconversion?

Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to separate enantiomers.

- DFT Calculations : Optimize enantiomer geometries at the B3LYP/6-31G(d) level to predict interconversion barriers.

- Flack Parameter Analysis : In crystallography, refine x values to distinguish between enantiopure and racemic forms .

Advanced: How can molecular docking elucidate interactions between this compound and biological targets (e.g., enzymes)?

Answer:

- Target Selection : Prioritize enzymes with piperidine-binding pockets (e.g., cholinesterases, GPCRs).

- Docking Software : Use AutoDock Vina or Schrödinger Glide. Prepare the ligand with Open Babel (minimized energy, protonation states).

- Validation : Compare docking poses with crystallographic data (e.g., PDB entries for analogous complexes) .

Experimental Design: How to optimize reaction yields while minimizing byproduct formation?

Answer:

- DoE Approach : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design.

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for debenzylation side reactions.

- In Situ Monitoring : Use FT-IR to track carbonyl intermediate formation .

Data Contradiction Analysis: How to resolve discrepancies between spectroscopic data and computational predictions?

Answer:

- Validation Tools : Cross-reference NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictors).

- Tautomerism Check : Assess possible keto-enol equilibria via -NMR variable-temperature experiments.

- Crystallographic Validation : Compare experimental bond lengths/angles with DFT-optimized structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.